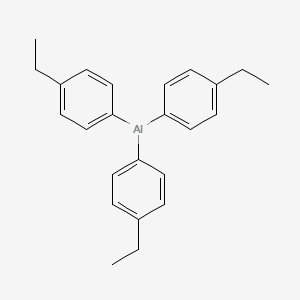

Tris(4-ethylphenyl)alumane

Description

Tris(4-ethylphenyl)alumane is an organoaluminum compound featuring an aluminum center bonded to three 4-ethylphenyl substituents. Such compounds are typically synthesized via hydroalumination or substitution reactions involving aluminum precursors and aryl derivatives.

Properties

CAS No. |

114284-69-4 |

|---|---|

Molecular Formula |

C24H27Al |

Molecular Weight |

342.5 g/mol |

IUPAC Name |

tris(4-ethylphenyl)alumane |

InChI |

InChI=1S/3C8H9.Al/c3*1-2-8-6-4-3-5-7-8;/h3*4-7H,2H2,1H3; |

InChI Key |

UAIZDKODLPMUSO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)[Al](C2=CC=C(C=C2)CC)C3=CC=C(C=C3)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(4-ethylphenyl)alumane can be synthesized through the reaction of aluminum trichloride with 4-ethylphenylmagnesium bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

AlCl3+3C6H4(C2H5)MgBr→Al(C6H4(C2H5))3+3MgBrCl

Industrial Production Methods: Industrial production of tris(4-ethylphenyl)alumane involves scaling up the laboratory synthesis methods. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: Tris(4-ethylphenyl)alumane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.

Reduction: It can be reduced under specific conditions to yield different organoaluminum species.

Substitution: The 4-ethylphenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents under controlled conditions.

Reduction: Hydrogen gas or reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.

Major Products:

Oxidation: Aluminum oxides and substituted phenyl derivatives.

Reduction: Various organoaluminum compounds.

Substitution: Substituted tris(4-ethylphenyl)alumane derivatives.

Scientific Research Applications

Chemistry: Tris(4-ethylphenyl)alumane is used as a precursor in the synthesis of other organoaluminum compounds. It is also employed in catalytic processes, including polymerization reactions.

Biology: The compound’s potential biological applications are being explored, particularly in the development of new materials for biomedical applications.

Medicine: Research is ongoing to investigate the compound’s potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceuticals.

Industry: In the industrial sector, tris(4-ethylphenyl)alumane is used in the production of advanced materials, including high-performance polymers and coatings.

Mechanism of Action

The mechanism by which tris(4-ethylphenyl)alumane exerts its effects involves the interaction of the aluminum center with various substrates. The aluminum atom can coordinate with electron-rich species, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Tris(1,4-dihydropyrid-1-yl)alumane

Structure and Synthesis : This compound, synthesized by Hensen et al., involves the hydroalumination of pyridine using Me₃N→AlH₃, yielding a tris(1,4-dihydropyrid-1-yl)alumane. The heterocyclic dihydropyridyl substituents confer unique reactivity, as observed in its mild reducing properties .

Reactivity : Unlike highly reactive aluminum hydrides, this alumane acts as a selective reductant for aldehydes and ketones, analogous to Lansbury’s reagent (LiAlH₄-Py mixtures). Its 1,4-dihydropyridyl ligands stabilize the aluminum center, enabling controlled reactivity .

Key Difference : The heterocyclic substituents enhance coordination versatility compared to purely aromatic systems like Tris(4-ethylphenyl)alumane.

Tris[(S)-2-methylbutyl]aluminum Tetrahydrofuranate

Structure and Synthesis: This chiral alumane, prepared from (+)-tris[(S)-2-methylbutyl]aluminum and tetrahydrofuran (THF), features bulky alkyl substituents. The synthesis occurs at 0°C in pentane, producing a stereoselective reductant for ketones . Reactivity: The 2-methylbutyl groups create a chiral environment, enabling asymmetric reductions (e.g., conversion of isopropyl phenyl ketone to carbinol with 86% purity and optical activity: [α]ᴅ = -12.94°). Key Difference: Bulky alkyl substituents prioritize steric effects over electronic interactions, unlike the electron-rich 4-ethylphenyl groups in Tris(4-ethylphenyl)alumane.

Other Aryl-Substituted Alumanes

For example:

- Electron-donating groups (e.g., 4-methoxy) could enhance aluminum’s Lewis acidity.

- Bulky substituents (e.g., 4-isopropylphenyl) may reduce reactivity due to steric hindrance.

Data Table: Comparative Analysis of Alumane Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.